Cas no 338776-99-1 (5-(4-chlorophenyl)-1,2-oxazol-3-ylmethyl 4-methylbenzoate)

5-(4-chlorophenyl)-1,2-oxazol-3-ylmethyl 4-methylbenzoate 化学的及び物理的性質
名前と識別子
-
- 5-(4-chlorophenyl)-1,2-oxazol-3-ylmethyl 4-methylbenzoate
-
5-(4-chlorophenyl)-1,2-oxazol-3-ylmethyl 4-methylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2496-0274-10μmol |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate |
338776-99-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2496-0274-2mg |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate |
338776-99-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2496-0274-5mg |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate |
338776-99-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2496-0274-15mg |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate |
338776-99-1 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2496-0274-25mg |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate |
338776-99-1 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2496-0274-20μmol |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate |
338776-99-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
A2B Chem LLC | AI73041-1g |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate |
338776-99-1 | >90% | 1g |
$1313.00 | 2023-12-30 | |
A2B Chem LLC | AI73041-5mg |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate |
338776-99-1 | 5mg |
$272.00 | 2024-04-20 | ||
Life Chemicals | F2496-0274-3mg |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate |
338776-99-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2496-0274-5μmol |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate |
338776-99-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
5-(4-chlorophenyl)-1,2-oxazol-3-ylmethyl 4-methylbenzoate 関連文献
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
5-(4-chlorophenyl)-1,2-oxazol-3-ylmethyl 4-methylbenzoateに関する追加情報
5-(4-Chlorophenyl)-1,2-Oxazol-3-ylmethyl 4-Methylbenzoate (CAS No. 338776-99-1)
The compound 5-(4-chlorophenyl)-1,2-oxazol-3-ylmethyl 4-methylbenzoate, identified by the CAS registry number CAS No. 338776-99-1, is a synthetic organic compound with a complex structure that combines aromatic and heterocyclic components. This compound has garnered attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule consists of a benzoate ester group attached to a substituted oxazole ring, which itself is connected to a chlorophenyl group. This unique structure endows the compound with distinct chemical properties and reactivity.
Recent studies have focused on the synthesis and characterization of this compound, particularly its stability under various conditions and its reactivity towards different chemical transformations. Researchers have explored its potential as a precursor for more complex molecules, leveraging its heterocyclic core as a scaffold for further functionalization. For instance, the oxazole ring in 5-(4-chlorophenyl)-1,2-oxazol-3-ylmethyl 4-methylbenzoate has been shown to facilitate nucleophilic substitutions and additions, making it a valuable intermediate in organic synthesis.
In the context of pharmaceutical applications, this compound has been investigated for its potential as an anti-inflammatory agent. Preclinical studies suggest that it exhibits moderate inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). The presence of the chlorophenyl group and the methyl-substituted benzoate ester contributes to its pharmacokinetic profile, influencing both its absorption and bioavailability.
Beyond pharmacology, 5-(4-chlorophenyl)-1,2-oxazol-3-ylmethyl 4-methylbenzoate has also been studied for its role in agrochemicals. Its ability to inhibit certain plant pathogens has led to exploratory research into its potential as a fungicide or bactericide. Field trials are currently underway to assess its efficacy under controlled agricultural conditions and to evaluate its environmental impact.
The environmental fate of this compound is another area of active research. Studies have examined its biodegradability and persistence in soil and water systems. Initial findings indicate that it undergoes slow degradation under aerobic conditions, with microbial activity playing a significant role in its transformation. These insights are crucial for understanding its long-term effects on ecosystems and for developing strategies to mitigate any potential risks associated with its use.
In terms of industrial applications, the synthesis of CAS No. 338776-99-1 has been optimized through green chemistry approaches. Researchers have developed more efficient reaction pathways that reduce waste generation and lower energy consumption. These advancements not only enhance the economic viability of large-scale production but also align with global sustainability goals.
Looking ahead, the future of this compound lies in further exploring its versatility across diverse industries. Ongoing research aims to uncover new functionalities by modifying substituents on the oxazole ring or altering the benzoate ester group. Such modifications could unlock novel applications in areas such as sensors, catalysts, and advanced materials.
In conclusion, 5-(4-chlorophenyl)-1,2-oxazol-3-ylmethyl 4-methylbenzoate (CAS No. 338776-99-1) is a multifaceted compound with promising potential across various domains. Its unique chemical structure and reactivity make it an attractive candidate for further research and development. As scientific understanding of this compound continues to grow, so too does its potential to contribute positively to advancements in medicine, agriculture, and materials science.
338776-99-1 (5-(4-chlorophenyl)-1,2-oxazol-3-ylmethyl 4-methylbenzoate) 関連製品
- 1187055-81-7(3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one)
- 2137866-41-0(4-(propan-2-yl)cyclohexane-1-sulfonyl fluoride)
- 2091379-38-1(1-(5-bromo-2-methylphenyl)-2,2-difluoroethan-1-one)
- 2228846-47-5(tert-butyl N-2-amino-1-(9H-fluoren-9-yl)ethylcarbamate)
- 2228738-33-6(1-(heptafluoropropyl)cyclopropane-1-carboxylic acid)
- 1806729-35-0(3-Iodo-2-methoxy-4-nitro-5-(trifluoromethoxy)pyridine)
- 1189700-43-3(3-(4-Chlorophenyl)glutaric-d4 Anhydride)
- 1804040-13-8(2-Bromo-6-(2-bromopropanoyl)benzaldehyde)
- 1805602-42-9(Methyl 3-(difluoromethyl)-2-iodo-4-methoxypyridine-6-acetate)
- 1292292-00-2(4-Azido-3-bromo-2,5-dihydrofuran-2-one)



